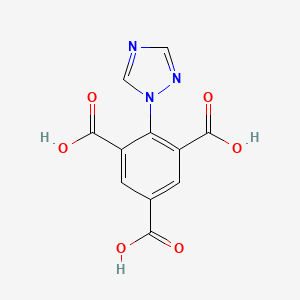

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)benzene-1,3,5-tricarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N3O6/c15-9(16)5-1-6(10(17)18)8(7(2-5)11(19)20)14-4-12-3-13-14/h1-4H,(H,15,16)(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIWBDAMXUPDDDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N2C=NC=N2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid typically involves the coupling of amidines with carboxylic acids followed by cyclization with hydrazines . This one-pot approach is efficient and allows for the creation of unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles . The reaction conditions often involve the use of strong Lewis acid catalysts such as aluminum trichloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can target the carboxylic acid groups, converting them to alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield triazole alcohols. Substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Scientific Research Applications

Chelating Agent

TBTTCA acts as a chelating agent , which allows it to bind metal ions effectively. This property is crucial in various applications such as:

- Environmental Remediation: The ability to bind heavy metals makes TBTTCA useful in removing contaminants from soil and water.

- Analytical Chemistry: It can be employed in the detection and quantification of metal ions in complex matrices.

Metal-Binding Ligand

The compound serves as a metal-binding ligand in coordination chemistry. Its triazole moiety can form stable complexes with transition metals, leading to applications in:

- Catalysis: TBTTCA can facilitate reactions by stabilizing metal catalysts.

- Material Science: It plays a role in the development of metal-organic frameworks (MOFs), which are materials with high surface areas and tunable porosity.

Catalytic Activity

Research has indicated that TBTTCA exhibits catalytic properties in organic synthesis. Its applications include:

- Organic Reactions: It can catalyze various reactions such as esterification and oxidation processes.

- Green Chemistry: The compound's ability to enhance reaction efficiency aligns with principles of green chemistry by reducing waste and energy consumption.

Case Study 1: Environmental Applications

A study demonstrated the effectiveness of TBTTCA in removing lead ions from contaminated water sources. The compound's chelating ability was tested under varying pH conditions to optimize lead ion extraction efficiency. Results indicated a significant reduction of lead concentration, showcasing TBTTCA's potential for environmental remediation.

Case Study 2: Catalysis in Organic Synthesis

In another investigation, TBTTCA was utilized as a catalyst for the synthesis of esters from carboxylic acids and alcohols. The reaction conditions were optimized for temperature and catalyst concentration. The study found that TBTTCA not only increased the reaction rate but also improved yields compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid involves its interaction with molecular targets through the triazole ring. The nitrogen atoms in the triazole ring can bind to metal ions, forming coordination complexes that can inhibit enzyme activity or facilitate catalytic reactions . In biological systems, the compound can interact with enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 2111824-48-5

- Molecular Formula : C₁₁H₇N₃O₆

- Molecular Weight : 277.19 g/mol

- Structure : Comprises a benzene-1,3,5-tricarboxylic acid (trimesic acid) core substituted with a 1,2,4-triazole moiety at the 2-position.

Applications :

This compound is a high-purity intermediate (≥97% purity) used in pharmaceuticals, metal-organic frameworks (MOFs), and advanced materials . Its triazole group enhances coordination versatility, while the tricarboxylic acid groups enable robust metal-ligand bonding, making it valuable in catalysis, sensing, and gas adsorption .

Comparison with Structurally Similar Compounds

Benzene-1,3,5-tricarboxylic Acid (Trimesic Acid)

- Key Differences: Functional Groups: Trimesic acid lacks the triazole substituent, limiting its coordination sites to carboxylates. MOF Performance: Trimesic acid is a classic MOF linker (e.g., in Zn-MOFs for luminescent sensing) but requires secondary ligands (e.g., 3,5-di(1,2,4-triazol-1-yl)pyridine) for enhanced functionality .

| Property | 2-(1H-1,2,4-Triazol-1-yl) Trimesic Acid | Trimesic Acid |

|---|---|---|

| Coordination Sites | 3 carboxylate + 1 triazole N | 3 carboxylate |

| MOF Porosity | Likely higher due to triazole flexibility | Moderate |

| Solubility | Enhanced in polar solvents | Low in non-polar solvents |

1,3,5-Tri(1H-imidazol-1-yl)benzene

- Key Differences :

- Functional Groups : Contains three imidazole groups instead of carboxylic acids and triazole.

- Coordination Chemistry : Imidazole is a stronger base than triazole, favoring coordination with soft metals (e.g., Cu²⁺). The absence of carboxylates limits use in rigid MOFs .

- Applications : Primarily used in catalysis and photoluminescent materials, unlike the target compound’s dual role in MOFs and pharmaceuticals .

3',5'-Di(1H-1,2,4-Triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic Acid (H₂DTBDA)

- Key Differences :

- Structure : Biphenyl core with two carboxylates and two triazoles vs. trimesic acid core.

- MOF Performance : H₂DTBDA forms flexible MOFs (e.g., FJI-H35) with adaptive porosity for CO₂/N₂ separation. The target compound’s three carboxylates may enable higher connectivity and stability .

- Synthesis : H₂DTBDA requires multistep synthesis, whereas the target compound can be prepared via direct functionalization of trimesic acid .

Functional and Industrial Comparisons

Pharmaceutical Potential

Research Findings and Data

Structural Insights

Biological Activity

2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid (CAS No. 2111824-48-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H7N3O6. The structure features a triazole ring linked to a benzene core with three carboxylic acid groups. This configuration contributes to its biological properties and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 277.19 g/mol |

| Purity | 98.00% |

| IUPAC Name | This compound |

| CAS Number | 2111824-48-5 |

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

Antimicrobial Activity : Preliminary studies suggest that derivatives of triazole compounds exhibit significant antimicrobial properties. Triazoles can disrupt the synthesis of ergosterol in fungal cells, leading to cell death.

Anticancer Properties : The compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets involved in cancer proliferation and survival pathways. For example, studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition : The presence of carboxylic acid groups enhances the compound's ability to act as an inhibitor for certain enzymes. For instance, it may inhibit carbonic anhydrase (CA), which is implicated in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : A study assessed the antimicrobial activity against various bacterial strains using the agar diffusion method. The compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that the compound significantly reduced cell viability with IC50 values comparable to established chemotherapeutics.

- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited carbonic anhydrase activity in a dose-dependent manner. Kinetic studies revealed competitive inhibition with a Ki value indicating strong binding affinity.

Q & A

Q. What are the recommended synthetic routes for 2-(1H-1,2,4-Triazol-1-yl)benzene-1,3,5-tricarboxylic acid, and how can reaction conditions be optimized?

A common approach involves refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO, followed by crystallization. For example, refluxing triazole derivatives with carboxylic acid-containing substrates for 18 hours under reduced pressure, followed by ice-water quenching and recrystallization, yields analogous compounds with ~65% efficiency . Optimization may involve adjusting solvent polarity, reaction time, or stoichiometry of reactants.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated in co-crystal studies of benzene tricarboxylic acids with triazole ligands . Complementary techniques include:

- FTIR : To verify functional groups (e.g., carboxylic acid C=O stretches at ~1700 cm⁻¹).

- NMR : For aromatic proton environments and triazole ring confirmation (e.g., 1H signals at δ 8.5–9.0 ppm).

- Elemental analysis : To validate purity and stoichiometry.

Q. How can researchers ensure high purity of the compound for downstream applications?

Recrystallization using solvent systems like water-ethanol mixtures effectively removes impurities . Chromatographic methods (e.g., HPLC with reverse-phase columns) or thermal analysis (e.g., DSC for melting point consistency) are recommended for purity validation.

Advanced Research Questions

Q. What strategies are effective for designing co-crystals or coordination polymers using this compound?

Co-crystallization often exploits hydrogen-bonding motifs between the carboxylic acid groups and complementary ligands (e.g., bis-triazole derivatives). For instance, combining benzene-1,3,5-tricarboxylic acid with 1,2-bis(1,2,4-triazol-4-yl)ethane in aqueous conditions yields stable frameworks via O–H···N hydrogen bonds . Varying pH or solvent ratios can modulate crystal packing and porosity.

Q. How should researchers address contradictions in spectroscopic or crystallographic data during structural elucidation?

Discrepancies may arise from polymorphism, solvent inclusion, or dynamic protonation states. Mitigation strategies include:

- Multi-method validation : Cross-referencing SCXRD with powder XRD and solid-state NMR.

- Computational modeling : Using density functional theory (DFT) to simulate spectra and compare with experimental data .

- Controlled synthesis : Replicating reactions under strictly anhydrous or hydrated conditions to isolate variables .

Q. What computational tools can predict the reactivity or supramolecular behavior of this compound?

Quantum chemical reaction path searches (e.g., via the Artificial Force Induced Reaction method) enable exploration of reaction mechanisms and intermediate states . Software like DIAMOND or Mercury aids in visualizing and analyzing crystal packing interactions observed in SCXRD data .

Q. How can factorial design improve experimental efficiency in synthesizing derivatives?

Factorial design systematically tests variables (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design could evaluate how these factors influence yield or crystallinity, reducing trial-and-error experimentation . This approach is particularly useful for scaling reactions or exploring substituent effects on triazole-carboxylic acid interactions.

Methodological Notes

- Safety : Handle benzene tricarboxylic acid derivatives with appropriate PPE due to potential irritancy (refer to SDS guidelines) .

- Data Integrity : Use encrypted lab notebooks or chemical software for secure data management and reproducibility .

- Ethical Reporting : Adhere to APA standards for data presentation and avoid speculative interpretations without empirical validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.